2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a thiophen-3-ylmethyl carboxamide at position 2. The thiophene moiety and methyl substitution are critical to its structural uniqueness, influencing electronic properties, solubility, and target interactions.
Properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-13(17-6-3-2-4-12(17)16-10)14(18)15-8-11-5-7-19-9-11/h2-7,9H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZLHXLPVBBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:
-
Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a cyclization reaction involving 2-aminopyridine and a suitable aldehyde or ketone. For example, a CuI-catalyzed aerobic oxidative synthesis can be used, where 2-aminopyridine reacts with acetophenones under oxidative conditions .
-
Introduction of the Thiophen-3-ylmethyl Group: : This step involves the functionalization of the imidazo[1,2-a]pyridine core. A common method is the use of a thiophen-3-ylmethyl halide in the presence of a base to form the desired N-substituted product .
-
Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the thiophene ring, potentially leading to dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The derivative 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide may also act as an HDAC inhibitor, offering a potential therapeutic strategy for cancer treatment .
GABA-A Receptor Modulation
Another notable application is in the modulation of GABA-A receptors. Compounds in the imidazo[1,2-a]pyridine class have been studied for their ability to selectively modulate these receptors, which play a vital role in the central nervous system (CNS). This modulation can lead to therapeutic effects for anxiety and other CNS disorders .
Antimicrobial Properties
The compound's structure suggests potential antibacterial activity. Studies on related imidazo[1,2-a]pyridine derivatives have demonstrated effectiveness against various bacterial strains, including gram-positive and gram-negative bacteria. This positions the compound as a candidate for further investigation in antimicrobial drug development .
Case Study 1: Anticancer Efficacy
A study focused on a series of imidazo[1,2-a]pyridine derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The specific compound X (analogous to our target compound) showed a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests that modifications to the imidazo core can enhance anticancer efficacy .
Case Study 2: CNS Activity
In another investigation, compounds structurally similar to This compound were tested for their effects on GABA-A receptor subtypes. The results indicated that certain modifications led to increased selectivity towards specific subunits, reducing side effects typically associated with broad-spectrum GABAergic drugs .
Mechanism of Action
The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide can be contextualized by comparing it to structurally related analogues, focusing on substituent variations, potency (MIC values), and target indications.
Key Observations:
Carboxamide Position : The 3-carboxamide configuration (as in the target compound) is critical for potency. Isomeric 2-carboxamide derivatives exhibit drastically reduced activity (e.g., MIC = 70 µM vs. 0.2 µM for 3-carboxamide) .
Substituent Effects :
- Methyl Groups : 2-methyl substitution (target compound) is common, but 6-methyl or 7-methyl groups (e.g., 7-methyl-N-(4-methylbenzyl) derivative) enhance antitubercular activity .
- Thiophene vs. Benzyl : The thiophen-3-ylmethyl group in the target compound may offer improved π-π stacking or hydrogen bonding compared to benzyl groups in TB-active analogues .
Heterocyclic Modifications: Thiazolidinone integration (e.g., Example-13) shifts activity toward antimalarial targets, likely via redox mechanisms . Fluorinated substituents (e.g., 4-fluorophenyl) improve metabolic stability and potency against Mtb .
Research Findings and Implications
- Antitubercular Activity : The target compound’s lack of electron-donating groups (e.g., 4-methylbenzyl) may limit its potency against Mtb compared to derivatives with MICs <0.1 µM .
- SAR Insights : The thiophene moiety’s electronic properties (electron-rich sulfur) could compensate for the absence of traditional potency-enhancing groups (e.g., fluorine or methyl), warranting further exploration.
Biological Activity
The compound 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide belongs to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on existing literature.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a methyl group at the 2-position of the imidazopyridine ring and a thiophen-3-ylmethyl substituent, which may influence its biological activity.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives, including the target compound, have demonstrated a wide range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other pathogens. Studies report MIC values ranging from 0.07 to 2.2 μM against multidrug-resistant strains of Mtb .
- CNS Activity : Compounds in this class have been linked to GABAA receptor modulation, indicating potential use in treating anxiety and sleep disorders. The affinity for GABAA receptors suggests that these compounds may induce sedation or muscle relaxation .
- Anticancer Potential : Research indicates that imidazo[1,2-a]pyridine derivatives possess anticancer properties. Certain modifications enhance their efficacy against various cancer cell lines while maintaining low cytotoxicity against normal cells .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that modifications at various positions significantly impact biological activity:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Methyl | Enhances CNS activity |
| 3 | Carboxamide | Increases antimicrobial potency |
| 6 | Thiophenyl | Improves binding affinity to GABAA receptors |
Research indicates that compounds with specific substitutions at these positions exhibit enhanced activity against target pathogens and receptors, making them promising candidates for further development .
Study 1: Antimycobacterial Activity
In a recent study, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their activity against Mtb. The most potent compounds exhibited MIC values as low as 0.006 μM against replicating Mtb. These findings suggest that structural modifications can lead to significant improvements in efficacy against resistant strains .
Study 2: GABAA Receptor Modulation
Another investigation focused on the interaction of imidazo[1,2-a]pyridine derivatives with GABAA receptors. Compounds demonstrated varying affinities for different receptor subunits, indicating potential therapeutic applications in treating anxiety and sleep disorders. The study highlighted the importance of the thiophenyl substituent in enhancing receptor affinity and selectivity .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide and its analogs?
- Methodology : Copper-catalyzed three-component coupling (TCC) reactions (2-aminopyridines, aldehydes, alkynes) are efficient for imidazo[1,2-a]pyridine core assembly . Substituent-specific modifications (e.g., thiophene-3-ylmethyl) require Suzuki-Miyaura cross-coupling or reductive amination. Ethanol/piperidine reflux conditions are effective for carboxamide bond formation .
- Data : Typical yields for imidazo[1,2-a]pyridine derivatives range from 82–86% under optimized TCC conditions .
Q. How can structural characterization (NMR, LC-MS) validate the purity of this compound?
- Methodology :
- 1H/13C NMR : Look for characteristic imidazo[1,2-a]pyridine proton signals (δ 7.5–9.0 ppm for aromatic H) and carboxamide carbonyl (~δ 165 ppm). Thiophene protons appear at δ 6.5–7.5 ppm .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) should align with theoretical m/z. For C₁₅H₁₃N₃OS, calculated m/z = 299.08 .
Advanced Research Questions
Q. What computational approaches predict the antimycobacterial activity of this compound?
- Methodology :
- 3D-QSAR/Pharmacophore Modeling : Use Schrödinger’s PHASE to generate a 5-point pharmacophore (hydrophobic, aromatic features) .
- Molecular Docking : Target M. tuberculosis QcrB (PDB: 3IVX) or DNA gyrase. Glide docking scores <−8 kcal/mol suggest strong binding .
- Data : A 3D-QSAR model (R² = 0.9181, Q² = 0.6745) highlights hydrophobic substituents at position 2 (methyl) and aromatic thiophene groups as critical for activity .
Q. How do structural variations in the carboxamide moiety impact biological activity?
- Methodology : Compare analogs via MIC assays against M. tuberculosis H37Rv. Positional isomerism (e.g., 3-carboxamide vs. 2-carboxamide) reduces activity by >10-fold .
- Data : Q203 (6-chloro-2-ethyl analog) shows MIC = 0.003 µg/mL, while 2-methyl derivatives require substituent optimization for submicromolar potency .
Q. What ADMET properties must be optimized for in vivo efficacy?
- Methodology : Use QikProp to predict logP (optimal 2–4), polar surface area (<140 Ų), and CNS permeability. Avoid CYP2D6 inhibition (IC₅₀ >10 µM) .
- Data : Imidazo[1,2-a]pyridine-3-carboxamides typically exhibit moderate hepatotoxicity risk (QPlogHERG >−5) and acceptable oral bioavailability (Human Oral Absorption >70%) .
Data Contradiction Analysis
Q. How to resolve discrepancies between in silico predictions and experimental MIC values?
- Methodology : Validate docking poses via molecular dynamics (MD) simulations (300 K, NPT ensemble, 50 ns). RMSD >2 Å indicates unstable binding .
- Case Study : Compound 26k (predicted ΔG = −45 kcal/mol) showed MIC = 0.06 µM, while 27g (ΔG = −32 kcal/mol) was inactive due to steric clashes in MD trajectories .
Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
